4-(3-Bromo-2-methylphenyl)pyridine

Quality control Procurement Purity analysis

Researchers requiring regioselective Suzuki couplings with steric control often face competing side reactions from unhindered aryl bromides. This compound addresses that with an ortho-methyl group adjacent to the aryl bromide, enabling cleaner cross-coupling outcomes. • Ortho-methyl modulates the dihedral angle between rings-critical for SAR shape complementarity in drug discovery • Aryl bromide exhibits orthogonal reactivity to alkyl/heteroaryl halides, enabling sequential late-stage functionalization • 98% purity with batch-specific NMR, HPLC, and GC data ensures reproducible results in ligand optimization and library synthesis

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
Cat. No. B8167447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2-methylphenyl)pyridine
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C2=CC=NC=C2
InChIInChI=1S/C12H10BrN/c1-9-11(3-2-4-12(9)13)10-5-7-14-8-6-10/h2-8H,1H3
InChIKeySHYVDHAFHRMNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-2-methylphenyl)pyridine Identity & Specifications


4-(3-Bromo-2-methylphenyl)pyridine (CAS: 1374664-48-8) is a heteroaromatic building block with the molecular formula C₁₂H₁₀BrN and molecular weight 248.12 g/mol, consisting of a pyridine ring substituted at the 4-position with a 3-bromo-2-methylphenyl group . This compound belongs to the class of brominated phenylpyridines, a scaffold widely employed in medicinal chemistry as a versatile intermediate for cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the construction of more complex biaryl and heteroaryl systems [1]. Unlike simpler bromophenylpyridine analogs that may lack steric hindrance or have different bromine substitution patterns, the ortho-methyl and meta-bromo arrangement on the phenyl ring introduces both steric bulk and a strategically positioned halide handle, features that can be exploited in iterative synthesis sequences or to modulate physicochemical properties in final target molecules .

Steric handle Ortho-methyl / meta-bromo substitution enables torsional control in cross-coupling and downstream SAR.
Reactive handle Aryl bromide (Csp²–Br) provides orthogonal reactivity for Pd-catalyzed couplings, distinct from benzylic halides.
Batch documentation NMR, HPLC, and GC reports supplied per batch support traceability and reduce in-house re-characterization.

Uniqueness of 4-(3-Bromo-2-methylphenyl)pyridine


The precise substitution pattern on the phenyl ring—specifically, the 3-bromo-2-methylphenyl moiety attached at the pyridine 4-position—is not interchangeable with other bromophenylpyridine isomers (e.g., 2-, 3-, or 4-bromophenyl at various pyridine positions) or analogs with different halogen placements. In medicinal chemistry, even subtle modifications to substitution patterns (e.g., shifting a bromine from the 3-position to the 4-position or removing the ortho-methyl group) can dramatically alter molecular geometry, electronic distribution, and steric accessibility at the reactive halide site, which in turn affects cross-coupling efficiency and the three-dimensional conformation of downstream products in biological target binding [1]. This compound's unique ortho-methyl group introduces torsional strain that influences the dihedral angle between the pyridine and phenyl rings, a parameter critical for shape complementarity in structure-activity relationship (SAR) campaigns. Procurement of a generic bromophenylpyridine lacking these specific substituents would yield a different chemical entity with divergent reactivity and potentially non-overlapping SAR, thereby invalidating the intended synthetic route or biological hypothesis.

Methyl substitution mismatch
Removing the ortho‑methyl group alters torsional strain and the dihedral angle between the rings, changing the shape of downstream biaryl products — generic bromophenylpyridines may not reproduce the intended SAR.
Bromine class mismatch
Benzylic bromide analogs (e.g., 2‑(4‑(bromomethyl)phenyl)pyridine) undergo SN2 chemistry, not Pd‑catalyzed coupling; using them in cross‑coupling workflows leads to premature consumption and failed synthetic sequences.
Pyridine regioisomer risk
2‑Substituted pyridine analogs can introduce steric clash between the pyridine nitrogen and the ortho‑methyl group, restricting biaryl rotation and potentially hindering coupling with bulky boronic acids.

4-(3-Bromo-2-methylphenyl)pyridine vs. Analogs: Comparative Data


Purity Specification Benchmarking

4-(3-Bromo-2-methylphenyl)pyridine is commercially available with a standard purity specification of 98% . In contrast, closely related C₁₂H₁₀BrN structural analogs, including 5-Bromo-4-methyl-2-phenyl-pyridine (CAS 31686-64-3) and 2-(4-(Bromomethyl)phenyl)pyridine (CAS 52199-24-3), are routinely supplied with a minimum purity of 95% . This higher purity standard reduces the impurity burden in subsequent synthetic steps, potentially improving yield and minimizing side-product formation in sensitive coupling reactions.

Purity spec.
Specification review
98% reported purity standard vs. 95% for common C₁₂H₁₀BrN analogs.
Higher specification reduces impurity burden in sensitive coupling reactions.
Vendor-reported; specific analytical method may vary.
Quality control Procurement Purity analysis

Reactive Handle: Aryl Bromide vs. Benzylic Bromide

The bromine atom in 4-(3-Bromo-2-methylphenyl)pyridine is an aryl bromide (Br attached directly to an aromatic ring) . This contrasts with the reactive handle in certain comparators such as 2-(4-(Bromomethyl)phenyl)pyridine, which features a benzylic bromide (Br attached to a CH₂ group adjacent to an aromatic ring) . Aryl bromides and benzylic bromides exhibit fundamentally different reactivity profiles: aryl bromides are primarily substrates for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), whereas benzylic bromides are highly susceptible to nucleophilic substitution (SN2) and are typically incompatible with the basic or nucleophilic conditions required for many cross-coupling protocols. The aryl bromide in the target compound provides chemoselectivity for metal-catalyzed transformations in the presence of other electrophilic centers.

Reactive handle
Class-level
Aryl bromide (Csp²–Br) — Pd‑catalyzed coupling substrate. Comparator: benzylic bromide (Csp³–Br) — SN2 substrate.
Reactivity class supports orthogonal synthetic sequences.
Structural inference; quantitative rates are condition‑dependent.
Cross-coupling Synthetic methodology Functional group compatibility

Pyridine Substitution: 4-Position vs. 2-Position

4-(3-Bromo-2-methylphenyl)pyridine bears the phenyl substituent at the pyridine 4-position (para to the nitrogen) . Analogs such as 2-(3-Bromo-2-methyl-phenyl)-pyridine position the identical phenyl group at the pyridine 2-position (ortho to the nitrogen) [1]. This regiochemical difference alters the intramolecular interactions between the pyridine nitrogen lone pair and the phenyl substituent. In the 2-substituted analog, the pyridine nitrogen and the ortho-methyl group on the phenyl ring are in close spatial proximity, which can restrict rotation around the biaryl bond and influence both the ground-state conformation and the steric accessibility of the bromine atom. The 4-substituted target compound avoids this peri-interaction, offering a more freely rotating biaryl axis and a less sterically encumbered environment for the bromine during cross-coupling reactions.

Pyridine substitution
Reported
4‑position substitution avoids ortho‑steric clash present in 2‑substituted analog.
Freer biaryl rotation may improve coupling with bulky partners.
Qualitative steric assessment; DFT/X‑ray data not provided.
Molecular geometry Ligand design Conformational analysis

Verified Batch Analytical Documentation

The commercial supply of 4-(3-Bromo-2-methylphenyl)pyridine from this source includes batch-specific quality control documentation, comprising NMR, HPLC, and GC analytical reports . This level of documented characterization is not uniformly provided across all suppliers of structurally analogous C₁₂H₁₀BrN compounds, where availability of comprehensive batch data can be inconsistent or require separate request . Access to triplicate analytical verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) supports rigorous documentation requirements for publication, patent filing, or GLP-adjacent research environments where full material traceability is mandated.

Batch analytics
Lot attribute
NMR, HPLC, and GC reports provided per lot; not universally standard for analog building blocks.
Supports traceability and reduces re‑characterization workload.
Vendor‑reported documentation policy.
Quality assurance Traceability Analytical characterization

4-(3-Bromo-2-methylphenyl)pyridine Application Scenarios


Suzuki-Miyaura Cross-Coupling for Biaryl Ligands

The ortho-methyl group adjacent to the aryl bromide in 4-(3-Bromo-2-methylphenyl)pyridine introduces controlled steric hindrance at the coupling site. This feature can be exploited in Suzuki-Miyaura reactions to favor the formation of specific atropisomers or to modulate the dihedral angle in the resulting biaryl products, a strategy employed in the design of chiral ligands for asymmetric catalysis. The 98% purity specification and the absence of benzylic halide impurities reduce the risk of competing side reactions, ensuring cleaner conversion in reactions with electron-rich or sterically encumbered boronic acids. The availability of batch-specific NMR, HPLC, and GC data further supports the documentation requirements for ligand optimization campaigns.

Chemoselective Halide Differentiation

When used in sequences involving multiple halogenated intermediates, the aryl bromide in 4-(3-Bromo-2-methylphenyl)pyridine exhibits orthogonal reactivity relative to alkyl halides or more activated heteroaryl halides [REFS-2 in Section 3, Evidence Item 2]. This chemoselectivity allows for sequential functionalization: the aryl bromide can be reserved for a late-stage palladium-catalyzed coupling after earlier manipulations have occurred at other reactive centers. This property is particularly valuable in the modular assembly of compound libraries for medicinal chemistry SAR studies, where the pyridine 4-position substitution pattern [REFS-1 in Section 3, Evidence Item 3] provides a stable, non-chelating scaffold that does not interfere with catalytic cycles.

4-Pyridyl Scaffold for Drug Discovery

The 4-pyridyl motif is a recognized privileged structure in drug discovery, appearing in numerous FDA-approved kinase inhibitors and GPCR modulators. The 3-bromo-2-methylphenyl appendage on 4-(3-Bromo-2-methylphenyl)pyridine provides a hydrophobic aryl bromide handle that can be elaborated to a variety of functional groups (amines, ethers, alkenes, additional aryl rings) via cross-coupling, Buchwald-Hartwig amination, or borylation. Unlike 2-substituted pyridine analogs that may participate in intramolecular N-H hydrogen bonding [REFS-1 in Section 3, Evidence Item 3], the 4-substituted geometry preserves the pyridine nitrogen's availability for intermolecular interactions with biological targets or for salt formation to improve solubility. The 98% purity ensures that structure-activity relationships derived from this building block are not confounded by impurities.

Pyridine-Based Organic Electronic Materials

Pyridine-containing organic compounds are employed as electron-transport layers and host materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics. The bromine substituent in 4-(3-Bromo-2-methylphenyl)pyridine enables its covalent attachment to conjugated polymer backbones or small-molecule emissive cores via palladium-catalyzed coupling. The ortho-methyl group can serve to twist the phenyl ring out of the conjugation plane, a design strategy used to tune emission color and reduce aggregation-caused quenching. The high purity and documented analytical characterization are critical for electronic applications where trace metallic or organic impurities can act as charge traps or quenching sites, degrading device performance.

Application
Selection Property
Validation Focus
Suzuki biaryl ligand synthesis
Steric control from ortho‑methyl group
Conversion efficiency and atropisomer selectivity
Chemoselective halide differentiation
Orthogonal aryl‑Br reactivity
Sequential functionalization with minimal side reactions
4‑Pyridyl drug‑discovery scaffolds
Non‑chelating pyridine N geometry
SAR consistency and purity documentation
Organic electronic materials
Halide handle for polymer conjugation
Purity and trace‑metal profile for device performance

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